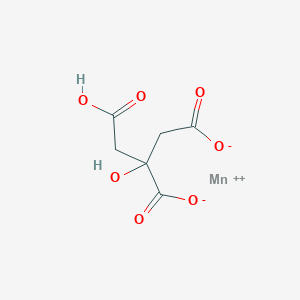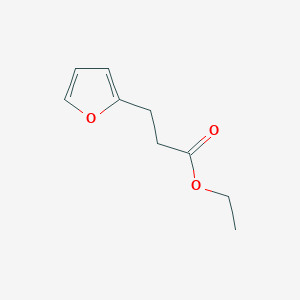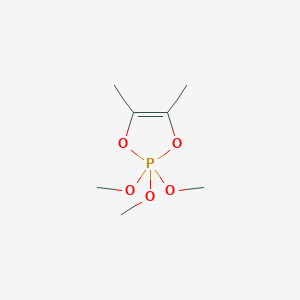
1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-
説明
“1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-” is also known as “2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene”. It is used as an organic chemical synthesis intermediate . The molecular formula is C7H15O5P and the molecular weight is 210.166 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H15O5P. The InChI Key is FMHPXHSMBAZDOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of 64-66°C at 1mmHg . It is stable under recommended storage conditions but is incompatible with oxidizing agents .科学的研究の応用
Reagent in Carbon-Carbon Condensations
1,3,2-Dioxaphosphole derivatives are utilized as reagents in carbon-carbon condensations. For instance, 2,2,2-trimethoxy-4,5-dimethyl-2,2-dihydro-1,3,2-dioxaphospholene reacts with crotonaldehyde, resulting in hydrolytic pathways leading to complex organic compounds. Such reactions are integral in creating specific organic structures with potential applications in various chemical syntheses (Ramirez, Kugler, & Smith, 1968).
Synthesis of Hydantoins and Oxazoles
The compound is also involved in the synthesis of 5-acylhydantoins and 4-hydroxyoxazoles from para-substituted phenylisocyanates, leading to potential precursors for β-keto-α-amino acids and β-keto-α-hydroxyacid amides. This illustrates the versatility of 1,3,2-dioxaphosphole derivatives in synthesizing a wide array of heterocyclic compounds (Ramirez, Bhatia, Telefus, & Smith, 1969).
Nucleophilic Additions to Quinones
1,3,2-Dioxaphosphole derivatives demonstrate the ability to perform nucleophilic 1,2-additions to the carbonyl group of p-quinones, resulting in derivatives of the 2,2-dihydro-1,3,2-dioxaphospholane ring system. Such reactions expand the chemical repertoire of 1,3,2-dioxaphosphole derivatives, showcasing their reactivity with quinones to produce complex organic molecules (Ramirez, Kugler, & Smith, 1968).
Interaction with Ferrocene-carboxaldehyde
The reaction between ferrocenecarboxaldehyde and 1,3,2-dioxaphosphole derivatives leads to unexpected bisferrocenyldioxolane complexes. This indicates the potential of 1,3,2-dioxaphosphole derivatives in forming organometallic compounds with unique structures and properties, which could have implications in materials science and catalysis (Ahumada et al., 2013).
Reduction of Nitro- and Nitroso-compounds
1,3,2-Dioxaphosphole derivatives are used in the reduction of nitro- and nitroso-compounds, leading to the formation of organophosphorus compounds with distinct structural features. This application underlines the reductive capabilities of 1,3,2-dioxaphosphole derivatives in organic synthesis, particularly in modifying nitro- and nitroso-functional groups (Cadogan et al., 1975).
Safety And Hazards
特性
IUPAC Name |
2,2,2-trimethoxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-6-7(2)12-13(8-3,9-4,10-5)11-6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHPXHSMBAZDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OP(O1)(OC)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061863 | |
| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
CAS RN |
1665-79-8 | |
| Record name | 2,2,2-Trimethoxy-4,5-dimethyl-2λ5-1,3,2-dioxaphosphole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2lambda5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1665-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2.lambda.5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphosphole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

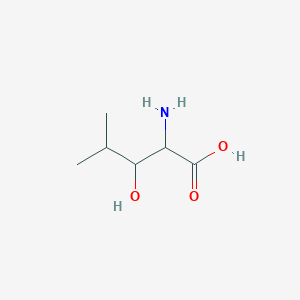
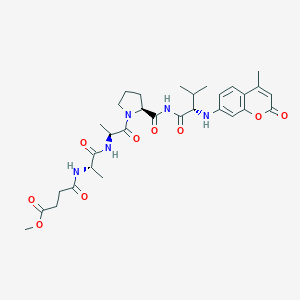
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
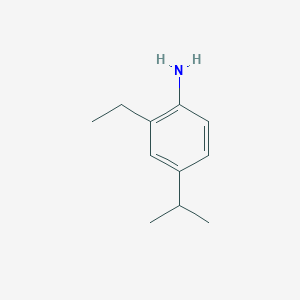
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
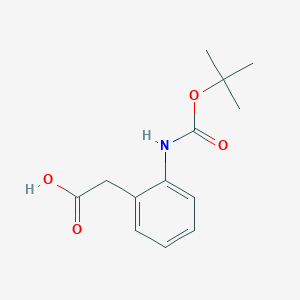
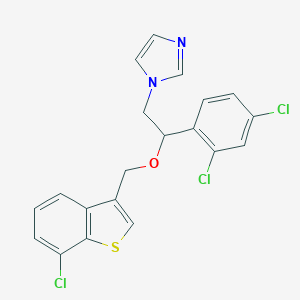
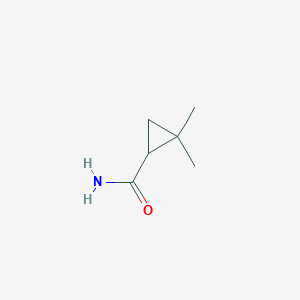
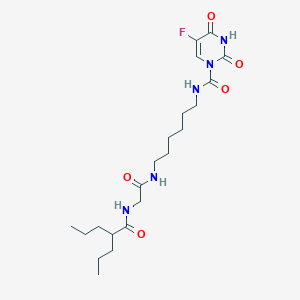
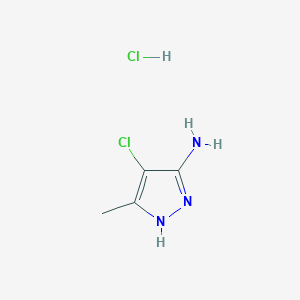
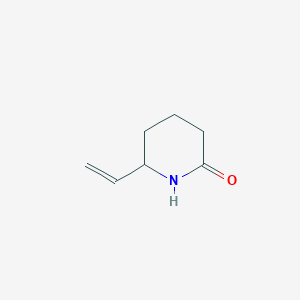
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
